molecular formula C12H13NO3 B367035 5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853751-57-2

5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B367035
CAS RN: 853751-57-2
M. Wt: 219.24g/mol
InChI Key: TVTLYVBDOGQTAV-UHFFFAOYSA-N
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Description

5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as spirooxindole, and it is a heterocyclic organic compound that has a spirocyclic structure. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently.

Mechanism of Action

The mechanism of action of spirooxindole is still not fully understood, but it has been shown to interact with various biological targets, including DNA, enzymes, and receptors. In anticancer research, spirooxindole has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and receptors involved in cell proliferation.
Biochemical and physiological effects:
Spirooxindole has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antiviral activity. In cytotoxicity studies, spirooxindole has been shown to induce cell death in various cancer cell lines by inhibiting the activity of various enzymes and receptors involved in cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using spirooxindole in lab experiments include its versatility as a building block for the synthesis of various complex molecules, its potential applications in various fields, and its ability to interact with various biological targets. The limitations of using spirooxindole in lab experiments include its challenging synthesis, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for research on spirooxindole, including the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research on spirooxindole could focus on the development of more potent and selective anticancer agents. In material science, future research on spirooxindole could focus on the synthesis of new organic materials with unique properties. In organic synthesis, future research on spirooxindole could focus on the development of new synthetic methodologies using spirooxindole as a building block.
In conclusion, spirooxindole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of spirooxindole is a challenging task, but with recent advancements in synthetic chemistry, it has become possible to synthesize this compound efficiently. Spirooxindole has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. Future research on spirooxindole could focus on the development of more efficient synthesis methods, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, spirooxindole has been shown to possess anticancer, antiviral, and antibacterial properties. In material science, spirooxindole has been used as a building block for the synthesis of various organic materials. In organic synthesis, spirooxindole has been used as a versatile building block for the synthesis of various complex molecules.

properties

IUPAC Name

5'-methylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10-9(7-8)12(11(14)13-10)15-5-2-6-16-12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTLYVBDOGQTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Synthesis routes and methods

Procedure details

A mixture of 5-methylisatin (8.00 g, 49.6 mmol), 1,3 propanediol (10.89 mL, 149 mmol, 3 eq) and p-toluenesulfonic acid monohydrate (1.89 g, 9.92 mmol, 0.2 eq) in benzene (940 mL) was heated to reflux under a Dean Stark Trap for 17.5 hr. The reaction mixture was concentrated. The residue was taken up in EtOAc (300 mL) and washed with sat. aq. NaHCO3 (2×) and concentrated. The crude product was purified on Biotage KP silica gel eluting with 60/40 Pet ether/EtOAc to give the title compound as a yellow solid (8.0 g., 74% yield). NMR (300 Mz, DMSO-d6): consistent.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
940 mL
Type
solvent
Reaction Step One
Yield
74%

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